(5-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
Description
(5-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a biphenyl-substituted hydroxyacetic acid derivative. Its structure features a chloro substituent at the 5-position of the first benzene ring and a trifluoromethoxy group at the 4'-position of the second ring.
Properties
Molecular Formula |
C15H10ClF3O4 |
|---|---|
Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-[4-chloro-2-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-9-3-6-11(13(20)14(21)22)12(7-9)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
CRJVLHVZYZADCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(C(=O)O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while the trifluoromethoxy group can be introduced using trifluoromethylation reagents.
Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by a hydroxyacetic acid derivative.
Industrial Production Methods
Industrial production of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (5-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and trifluoromethoxy groups can enhance its binding affinity and selectivity for these targets. The hydroxyacetic acid moiety may also play a role in modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs (Table 1) include:
Hydroxyacetic Acid (Glycolic Acid) : A simple α-hydroxy acid with a single carboxylic acid group.
2-(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic Acid : Features a fluorine and trifluoromethyl group instead of chloro and trifluoromethoxy.
{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic Acid : Contains a chloro substituent and an ethylsulfonyl group.
Table 1: Structural and Functional Group Comparisons
*Molecular weights calculated based on substituent contributions.
†Estimated using atomic masses.
Key Observations:
- Substituent Electronic Effects: The trifluoromethoxy group (CF₃O) in the target compound is a strong electron-withdrawing group (EWG), similar to trifluoromethyl (CF₃) in the analog from . However, CF₃O has lower lipophilicity (logP ~1.1) compared to CF₃ (logP ~2.1), which may enhance solubility .
Positional Effects :
- Chloro (Cl) at the 5-position in the target compound and its analog in may enhance halogen bonding interactions in biological targets, whereas fluorine (F) in ’s compound offers smaller steric hindrance and higher electronegativity .
Biological Activity
(5-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClFO
- Molecular Weight : 308.67 g/mol
The presence of the chloro and trifluoromethoxy groups contributes to its lipophilicity and potential interactions with biological targets.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease processes. Its mechanism includes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as farnesyltransferase, which is implicated in cancer cell proliferation .
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anti-cancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Cell line assays demonstrated that the compound effectively inhibits tumor cell growth. For instance, it exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
-
Mechanisms of Action :
- Induction of apoptosis through mitochondrial pathways.
- Cell cycle arrest at the G2/M phase, leading to reduced proliferation rates.
- Promotion of reactive oxygen species (ROS) generation, which can lead to oxidative stress and subsequent cell death.
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SJSA-1 (osteosarcoma) | 13 | Apoptosis induction, cell cycle arrest |
| LNCaP (prostate) | 18 | ROS generation, mitochondrial disruption |
| HCT116 (colon) | 104 | Enzyme inhibition |
Case Studies
A notable case study involved the use of this compound in a xenograft model of human cancer. The compound was administered at varying doses, demonstrating significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis in treated tumors, confirming its therapeutic potential .
Toxicological Profile
Toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for adverse effects. Initial studies suggest a favorable safety profile with minimal systemic toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
